Cas no 166386-48-7 ((4-methanesulfinylphenyl)boronic acid)

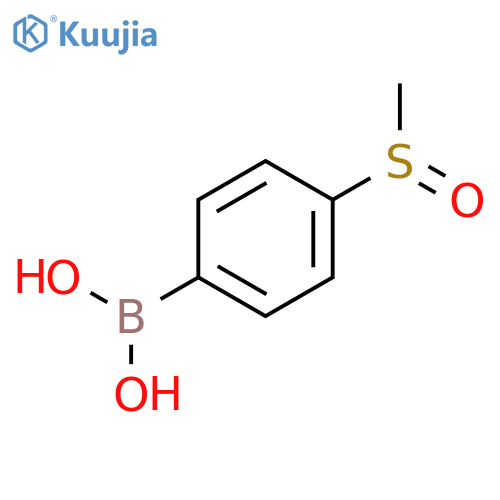

166386-48-7 structure

商品名:(4-methanesulfinylphenyl)boronic acid

(4-methanesulfinylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(Methylsulfinyl)phenyl)boronic acid

- 4-Boronophenyl methyl sulphoxide~4-(Methylsulphinyl)phenylboronic acid

- 4-(Methylsulfonyl)phenylboronic acid

- 4-(METHANESULFINYL)BENZENEBORONIC ACID

- 4-(Methylsulfinylphenyl)boronic acid

- 4-Methylsufinylphenyl boronic acid

- (4-methylsulfinylphenyl)boronic acid

- 4-(Methylsulfinyl)benzeneboronic acid

- AKOS BRN-0326

- 4-Boronophenylmethylsulfoxide

- 4-(METHYLSULFINYL)PHENYLBORONIC ACID

- 4-METHANESULPHINYLPHENYLBORONIC ACID

- 4-(METHYLSULPHINYL)PHENYLBORONIC ACID

- 4-(Methanesulfinyl)phenylboronic acid

- 4-(Methylsulphinyl)benzeneboronic acid

- 4-(METHANESULPHINYL)BENZENEBORONIC ACID

- 4-Methylsufinylphenylboronic acid

- (4-methanesulfinylphenyl)boronic acid

- (+/-)-[4-(methylsulfinyl)phenyl]boronic acid

- 4-Methylsulfinylbenzene boronic acid

- MFCD02093071

- SY019322

- AB10761

- F87169

- YOTGALZTDVXUKZ-UHFFFAOYSA-N

- SCHEMBL387447

- 4-Methylsulfinyl benzene boronic acid

- J-513771

- (4-(Methylsulfinyl)phenyl)boronicacid

- [4-(Methanesulfinyl)phenyl]boronic acid

- Boronic acid, [4-(methylsulfinyl)phenyl]-

- 4-(Methylsulfinyl)phenylboronic acid, AldrichCPR

- 166386-48-7

- [4-(Methylsulphinyl)phenyl]boronic acid

- CS-0176168

- Boronic acid, B-[4-(methylsulfinyl)phenyl]-

- A810727

- AS-66038

- AKOS004116476

- 4-(methylsulfinyl)phenyl boronic acid

- FT-0616797

- 4-Methylsulfinylphenylboronic acid

- DTXSID60378530

- 4-methanesulfinylphenylboronic acid

- DB-010631

-

- MDL: MFCD02093071

- インチ: InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3

- InChIKey: YOTGALZTDVXUKZ-UHFFFAOYSA-N

- ほほえんだ: CS(=O)C1=CC=C(C=C1)B(O)O

計算された属性

- せいみつぶんしりょう: 184.03700

- どういたいしつりょう: 184.037

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 76.7A^2

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.39

- ゆうかいてん: 178-180°C

- ふってん: 416.8 ℃ at 760 mmHg

- フラッシュポイント: 223.2°C

- 屈折率: 1.616

- PSA: 76.74000

- LogP: -0.03050

- じょうきあつ: 0.0±1.1 mmHg at 25°C

- ようかいせい: 未確定

(4-methanesulfinylphenyl)boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38-36

- セキュリティの説明: S26-S36/37/39

- ちょぞうじょうけん:Sealed in dry,2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

(4-methanesulfinylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246838-5g |

(4-(Methylsulfinyl)phenyl)boronic acid |

166386-48-7 | 98% | 5g |

¥5241 | 2023-04-15 | |

| Ambeed | A506315-1g |

(4-(Methylsulfinyl)phenyl)boronic acid |

166386-48-7 | 98% | 1g |

$156.0 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181944-1g |

(4-methanesulfinylphenyl)boronic acid |

166386-48-7 | 97% | 1g |

¥970.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181944-100mg |

(4-methanesulfinylphenyl)boronic acid |

166386-48-7 | 97% | 100mg |

¥679.90 | 2023-09-01 | |

| abcr | AB174037-100 mg |

4-(Methanesulfinyl)benzeneboronic acid, 97%; . |

166386-48-7 | 97% | 100mg |

€96.10 | 2023-05-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17865-100mg |

4-(Methylsulfinyl)benzeneboronic acid, 98% |

166386-48-7 | 98% | 100mg |

¥967.00 | 2023-02-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17865-1g |

4-(Methylsulfinyl)benzeneboronic acid, 98% |

166386-48-7 | 98% | 1g |

¥7776.00 | 2023-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB117784-5g |

(4-methanesulfinylphenyl)boronic acid |

166386-48-7 | 95% | 5g |

¥4118.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB117784-250mg |

(4-methanesulfinylphenyl)boronic acid |

166386-48-7 | 95% | 250mg |

¥382.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB117784-5.0g |

(4-methanesulfinylphenyl)boronic acid |

166386-48-7 | 95% | 5.0g |

¥3775.0000 | 2024-07-24 |

(4-methanesulfinylphenyl)boronic acid 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

166386-48-7 ((4-methanesulfinylphenyl)boronic acid) 関連製品

- 149104-88-1(4-(Methylsulfonyl)phenylboronic acid)

- 1056475-66-1(3-Methylsulfinylphenylboronic Acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2230780-65-9(IL-17A antagonist 3)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:166386-48-7)(4-methanesulfinylphenyl)boronic acid

清らかである:99%

はかる:5g

価格 ($):436.0